

Molecular weight and formula of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid

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Compound of Interest

Compound Name: 4-(2-Methoxyethylcarbamoyl)phenylboronic acid

Cat. No.: B1418400

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An In-Depth Technical Guide to 4-(2-Methoxyethylcarbamoyl)phenylboronic Acid

This guide provides a comprehensive technical overview of **4-(2-Methoxyethylcarbamoyl)phenylboronic acid**, tailored for researchers, scientists, and professionals in drug development. It delves into the compound's fundamental properties, applications, and detailed experimental protocols, grounding all information in established scientific principles.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids and their derivatives are foundational pillars in modern medicinal chemistry and organic synthesis. Their utility stems from two key chemical characteristics: their role as versatile coupling partners in carbon-carbon bond-forming reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling, and the unique ability of the boronic acid moiety to form reversible covalent bonds with diols.^{[1][2]} This latter property is of particular interest in drug design, enabling the targeting of serine and threonine residues in enzyme active sites or the recognition of saccharides like sialic acids, which are often overexpressed on cancer cells.^{[3][4][5]}

The compound **4-(2-Methoxyethylcarbamoyl)phenylboronic acid** is a rationally designed bifunctional molecule. The phenylboronic acid group serves as a reactive handle for synthetic elaboration or biological recognition, while the N-substituted carbamoyl moiety at the para position allows for fine-tuning of physicochemical properties such as solubility, hydrogen bonding capacity, and metabolic stability. This strategic substitution makes it a valuable building block for creating complex molecular architectures and novel therapeutic agents.

Compound Profile and Physicochemical Properties

A precise understanding of a compound's properties is critical for its effective application in research and development. This section details the key identifiers and physicochemical data for **4-(2-Methoxyethylcarbamoyl)phenylboronic acid**.

Chemical Identity

- IUPAC Name: (4-[(2-methoxyethyl)amino]carbonyl)phenylboronic acid
- Synonyms: 4-(2-Methoxyethylcarbamoyl)benzeneboronic acid
- Chemical Formula: $C_{10}H_{14}BNO_4$
- Molecular Weight: 223.03 g/mol
- CAS Number: 1073353-60-2 (for the pinacol ester)

Note: The free boronic acid is often generated in situ or used directly, while the pinacol ester is a common, more stable form for storage and handling.[\[6\]](#)

Physicochemical Data Summary

The following table summarizes the essential quantitative data for the compound. These values are crucial for designing experimental conditions, including reaction solvent selection, purification methods, and formulation development.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₄ BNO ₄	Calculated
Molecular Weight	223.03 g/mol	Calculated
Appearance	White to off-white solid	Typical observation
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)	[1]
pKa	~8.8 (unsubstituted phenylboronic acid)	[1]

The pKa value is approximated from the parent phenylboronic acid; the carbamoyl substituent is expected to have a minor electronic effect.

Core Applications in Research and Development

The unique structure of **4-(2-Methoxyethylcarbamoyl)phenylboronic acid** makes it a versatile tool in several key areas of chemical and pharmaceutical science.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][8] This reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures, which are prevalent motifs in marketed pharmaceuticals.[9] The 4-(2-Methoxyethylcarbamoyl)phenyl group can be efficiently coupled to a wide range of aryl or heteroaryl halides and triflates, providing a straightforward route to complex molecules.[7]

Fragment-Based Drug Discovery (FBDD)

Boronic acids are increasingly used in FBDD as fragments that can form reversible covalent bonds with target proteins.[10] This covalent interaction can significantly increase the affinity of a low-molecular-weight fragment, making it easier to detect binding through biophysical methods.[10] The methoxyethylcarbamoyl side chain provides vectors for synthetic elaboration, allowing for the rapid optimization of initial fragment hits into potent lead compounds.

Development of Covalent Inhibitors and Probes

The ability of boronic acids to interact with serine, threonine, or lysine residues makes them attractive "warheads" for designing targeted covalent inhibitors.^{[3][11]} This mechanism is exemplified by the FDA-approved proteasome inhibitor bortezomib.^{[4][11]} **4-(2-Methoxyethylcarbamoyl)phenylboronic acid** can serve as a starting point for developing inhibitors for serine proteases, beta-lactamases, or other enzymes with nucleophilic residues in their active sites.^{[4][11]}

Mucoadhesive Drug Delivery Systems

Phenylboronic acid moieties can interact with the diol groups present in sialic acid, a component of mucus.^[12] This interaction can be exploited to create mucoadhesive drug delivery systems that prolong the residence time of a therapeutic agent at a specific site, such as in ocular drug delivery.^[12] The functional handle on this specific compound allows for its conjugation to polymers or nanogels for such applications.^[13]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, self-validating protocol for a representative Suzuki-Miyaura coupling reaction. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To couple **4-(2-Methoxyethylcarbamoyl)phenylboronic acid** with a model aryl bromide (e.g., 4-bromoanisole) to synthesize the corresponding biaryl product.

Materials and Reagents

- **4-(2-Methoxyethylcarbamoyl)phenylboronic acid** (1.0 eq)
- 4-Bromoanisole (1.1 eq)
- Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
- SPhos (Triphenylphosphine) (0.04 eq, 4 mol%)
- Potassium Phosphate (K₃PO₄), tribasic (3.0 eq)

- 1,4-Dioxane (Anhydrous)
- Deionized Water
- Ethyl Acetate
- Brine (Saturated NaCl solution)
- Magnesium Sulfate (Anhydrous)

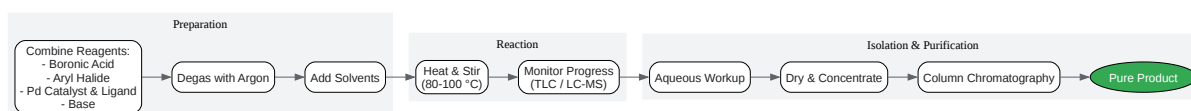
Step-by-Step Methodology

- **Reactor Setup:** To a flame-dried Schlenk tube, add **4-(2-Methoxyethylcarbamoyl)phenylboronic acid**, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
 - **Causality:** A flame-dried, inert atmosphere setup is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species. SPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium catalyst and promotes the oxidative addition and reductive elimination steps of the catalytic cycle.^[7] K₃PO₄ is the base required to activate the boronic acid for transmetalation to the palladium center.^[14]
- **Degassing:** Seal the tube with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times.
 - **Causality:** This degassing step is critical to remove oxygen from the reaction vessel. Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, halting the reaction.
- **Solvent Addition:** Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 ratio) via syringe.
 - **Causality:** Dioxane is an excellent solvent for the organic reagents. The addition of a small amount of water is often beneficial, as it helps to dissolve the inorganic base and can facilitate the transmetalation step.
- **Reaction:** Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.

- Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures proper mixing of the heterogeneous mixture.
- Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
 - Causality: This step ensures the reaction has gone to completion, preventing unnecessary heating that could lead to side product formation. It serves as an in-process control for reaction success.
- Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
 - Causality: The aqueous wash removes the inorganic base (K_3PO_4) and other water-soluble byproducts. The brine wash helps to break any emulsions and further removes water from the organic layer.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
 - Causality: This is a standard procedure to isolate the desired product from any unreacted starting materials, catalyst residues, and non-polar byproducts.

Visualization of the Workflow

The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling protocol.

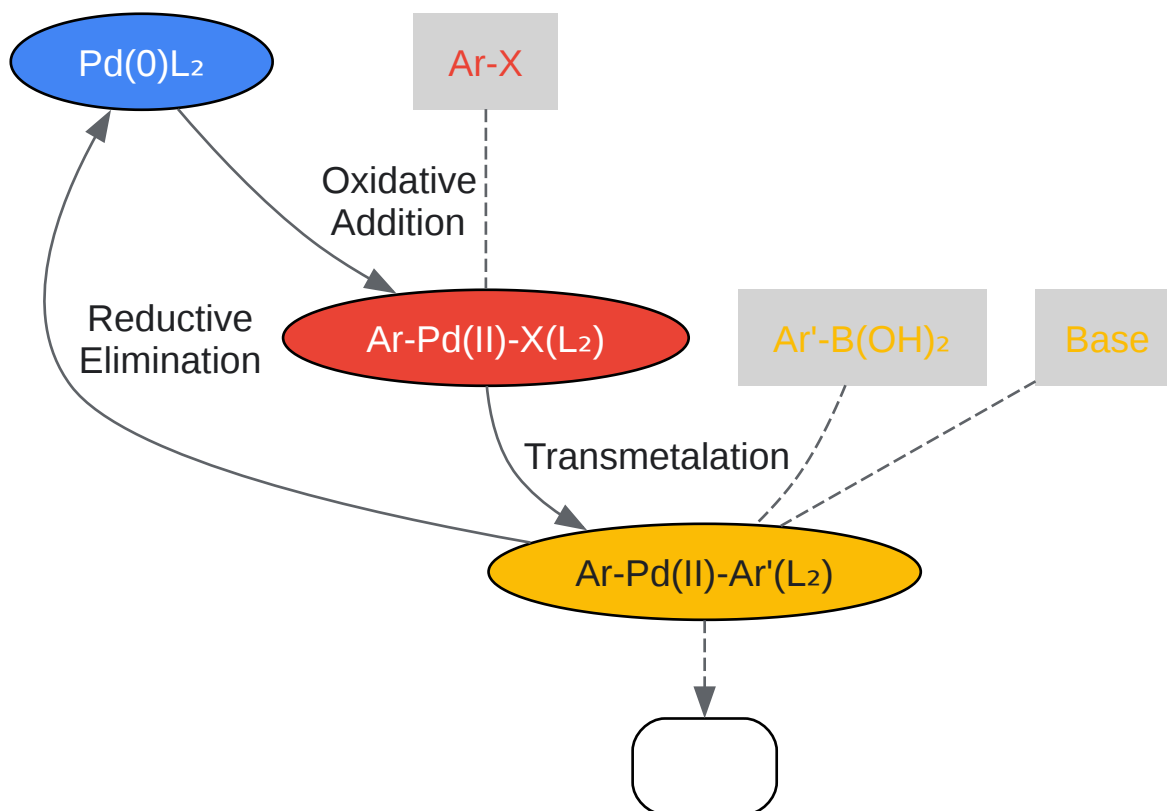


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Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimizing the reaction.

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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

4-(2-Methoxyethylcarbamoyl)phenylboronic acid is more than a simple chemical reagent; it is a strategically designed building block for advanced applications in drug discovery and materials science. Its bifunctional nature—a reactive boronic acid for coupling and biological recognition, and a tunable side chain for property modulation—provides chemists and pharmacologists with a powerful tool for molecular innovation. The robust and well-understood reactivity in protocols like the Suzuki-Miyaura coupling ensures its reliable performance in

complex synthetic campaigns. As the demand for targeted therapies and functional materials grows, the utility of such intelligently designed boronic acids will undoubtedly continue to expand.

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References

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. comlibrary.bocsci.com [comlibrary.bocsci.com]
- 11. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Phenylboronic acid functionalized methylcellulose based nanogels as mucoadhesive ocular drug delivery system [internal-frontiersin.org]
- 13. japsonline.com [japsonline.com]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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